molecular formula C10H10N4O2 B11885727 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11885727
M. Wt: 218.21 g/mol
InChI Key: RAHOGXVWPJDHGS-UHFFFAOYSA-N
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Description

6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with pyrimidine precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine-pyrimidine diones, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2 by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione apart is its specific combination of pyridine and pyrimidine rings, which provides a unique scaffold for drug development

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

6-[amino(pyridin-3-yl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c11-9(6-2-1-3-12-5-6)7-4-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16)

InChI Key

RAHOGXVWPJDHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC(=O)NC(=O)N2)N

Origin of Product

United States

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